molecular formula C19H18F2N4O3 B3404934 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- CAS No. 1251633-25-6

1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-

Cat. No.: B3404934
CAS No.: 1251633-25-6
M. Wt: 388.4
InChI Key: WJXMQVVIMRDYNW-UHFFFAOYSA-N
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Description

The compound "1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-" is a structurally complex molecule featuring a piperidine-acetamide backbone, a 2,5-difluorophenyl substituent, and a 1,3,4-oxadiazole ring fused with a 2-furanyl group. The difluorophenyl group may improve metabolic stability and lipophilicity, while the furanyl substituent could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3/c20-13-3-4-14(21)15(10-13)22-17(26)11-25-7-5-12(6-8-25)18-23-24-19(28-18)16-2-1-9-27-16/h1-4,9-10,12H,5-8,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXMQVVIMRDYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601127538
Record name 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251633-25-6
Record name 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251633-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- involves multiple steps, including the formation of the piperidine ring, the introduction of the difluorophenyl group, and the construction of the furanyl-oxadiazole moiety. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step typically involves the use of difluorobenzene derivatives and suitable coupling reactions.

    Construction of the Furanyl-Oxadiazole Moiety: This involves the formation of the oxadiazole ring, which can be synthesized through cyclization reactions involving furanyl precursors and appropriate reagents.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and furanyl-oxadiazole moieties, using appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole
Compounds with 1,3,4-thiadiazole cores (e.g., 2-substituted thioether derivatives) exhibit distinct electronic properties due to sulfur’s polarizability. For example, 2-(2-chloro-5-pyridylmethyl)thio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole demonstrated 55.71% inhibition of PC3 cancer cells at 5 μM, whereas oxadiazole analogs like the target compound are hypothesized to prioritize antibacterial activity over anticancer effects due to reduced electron density .

1,3,4-Oxadiazole vs. Tetrazole Tetrazole-containing compounds (e.g., N′-5-tetrazolyl-N-aroylthioureas) often exhibit herbicidal or plant-growth-regulating activity.

Substituent Effects

Difluorophenyl vs. Trimethoxyphenyl
The 2,5-difluorophenyl group in the target compound likely enhances metabolic stability compared to trimethoxyphenyl derivatives. In 1,3,4-thiadiazole analogs, trimethoxyphenyl groups conferred 66.21% inhibition of BGC-823 cancer cells at 5 μM, suggesting that electron-donating methoxy groups may favor anticancer activity, while electron-withdrawing fluorine atoms could optimize pharmacokinetics .

Furanyl vs. Pyridyl or Aroyl Groups
The 2-furanyl substituent in the target compound may improve solubility compared to pyridyl or aroyl groups. For example, pyridylmethyl-thioether derivatives required indium-catalyzed aqueous synthesis for solubility, whereas furanyl’s oxygen atom could reduce synthetic complexity .

Amide vs. Thiourea/Urea Linkages

The piperidineacetamide backbone differs from thiourea/urea linkages in compounds like N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas. Urea derivatives often exhibit plant-growth-regulating activity (e.g., promoting wheat and cucumber growth), whereas acetamide linkages may enhance bacterial membrane penetration .

Data Table: Key Comparisons

Feature Target Compound Comparable Compound (Example) Bioactivity/Property Difference Source ID
Heterocyclic Core 1,3,4-Oxadiazole 1,3,4-Thiadiazole (e.g., compound 8a) Higher anticancer activity in thiadiazoles
Substituent 2,5-Difluorophenyl 3,4,5-Trimethoxyphenyl Electron-donating vs. withdrawing
Linkage Piperidineacetamide Aroylthiourea (e.g., N′-5-tetrazolyl) Thioureas favor herbicidal activity
Synthetic Complexity Furanyl-oxadiazole Pyridylmethyl-thioether Simplified synthesis with furanyl

Research Findings and Limitations

  • Antibacterial Potential: The piperidineacetamide scaffold in the target compound is structurally analogous to N-substituted 1,3,4-oxadiazole derivatives, which showed broad-spectrum antibacterial activity against E. coli and S. aureus in MIC assays .
  • Contradictory Evidence : While 1,3,4-oxadiazoles are typically linked to antimicrobial activity, some analogs (e.g., 1-(pyridine-4′-carbonyl)-4-arylthiosemicarbazides) paradoxically stimulated plant growth at low concentrations . This suggests substituent-dependent bioactivity divergence.
  • Gaps in Data: No direct evidence exists for the target compound’s specific activity, necessitating extrapolation from structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-
Reactant of Route 2
1-Piperidineacetamide, N-(2,5-difluorophenyl)-4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-

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